FN-1501, also known as 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide, is a potent inhibitor targeting FMS-like tyrosine kinase 3 and cyclin-dependent kinases. It has shown significant promise in treating acute myeloid leukemia due to its ability to inhibit key pathways involved in cancer cell proliferation and survival.
FN-1501 is classified as a small molecule drug and is primarily studied for its antineoplastic properties. It has been synthesized and characterized in various studies, highlighting its potential as a therapeutic agent against malignancies associated with FLT3 mutations. The compound is derived from rational drug design approaches that focus on the structure-activity relationship of similar kinase inhibitors.
The synthesis of FN-1501 involves multiple steps, starting from the coupling of p-nitrobenzoic acid with specific amines to form intermediates. The general synthetic pathway includes:
Step | Reaction Type | Description |
---|---|---|
1 | Coupling | p-Nitrobenzoic acid + amines → intermediates |
2 | Nucleophilic Substitution | Intermediates + 5-fluoro-2-nitropyridine → further intermediates |
3 | Hydrogenation | Reduction of nitro groups → new intermediates |
4 | Reaction with Chlorides | Formation of FN-1501 from intermediates |
The molecular structure of FN-1501 can be described as follows:
FN-1501's structure allows for effective binding to its target kinases, particularly due to the presence of hydrophobic regions that facilitate interaction with the ATP-binding sites of FLT3 and cyclin-dependent kinases .
The chemical reactions involved in the synthesis of FN-1501 primarily include:
The reaction mechanisms involve standard organic chemistry principles, including electrophilic attack by nucleophiles on electrophilic centers within the substrates.
FN-1501 functions by inhibiting FLT3 and cyclin-dependent kinases, which are critical for cell cycle progression and survival in cancer cells.
Studies have demonstrated that FN-1501 effectively reduces cell viability in FLT3-mutated leukemia cell lines with an IC50 value indicating potent activity against these targets .
FN-1501 is characterized by:
The chemical stability of FN-1501 under physiological conditions has been evaluated, showing its potential for therapeutic use without significant degradation at standard storage temperatures.
FN-1501 has several applications in cancer research and treatment:
FN-1501 represents a significant advancement in targeted cancer therapies, showcasing the potential benefits of rational drug design coupled with thorough biochemical analysis.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2